molecular formula C8H6Br2N4OS B280413 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280413
M. Wt: 366.03 g/mol
InChI Key: ZOVAHQFLJJOZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied in scientific research for its potential use as an anticancer drug.

Mechanism of Action

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of ATP and an increase in the production of reactive oxygen species, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of glutaminase activity, the decrease in the production of ATP, and the increase in the production of reactive oxygen species. 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to induce autophagy and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for glutaminase, which allows for the selective inhibition of this enzyme without affecting other metabolic pathways. However, 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has a relatively short half-life and is rapidly metabolized in vivo, which can limit its effectiveness as an anticancer drug.

Future Directions

There are several potential future directions for the study of 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of glutaminase, which could have greater efficacy as anticancer drugs. Another area of research is the exploration of the use of 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other anticancer drugs, which could enhance its effectiveness. Additionally, the development of new drug delivery systems could help to overcome the limitations of 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide in vivo and improve its clinical potential.

Synthesis Methods

The synthesis of 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 5-bromo-2-chlorothiazole with 1-methyl-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-bromoaniline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in scientific research for its potential use as an anticancer drug. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in the production of ATP and an increase in the production of reactive oxygen species, ultimately resulting in cancer cell death. 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to be effective in a variety of cancer cell lines, including breast, lung, and pancreatic cancer.

properties

Molecular Formula

C8H6Br2N4OS

Molecular Weight

366.03 g/mol

IUPAC Name

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C8H6Br2N4OS/c1-14-3-4(9)6(13-14)7(15)12-8-11-2-5(10)16-8/h2-3H,1H3,(H,11,12,15)

InChI Key

ZOVAHQFLJJOZOH-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=NC=C(S2)Br)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC=C(S2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.